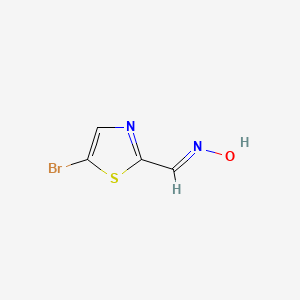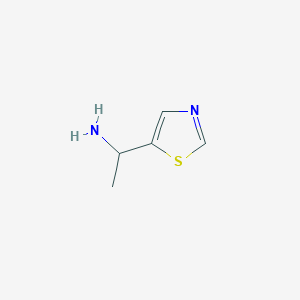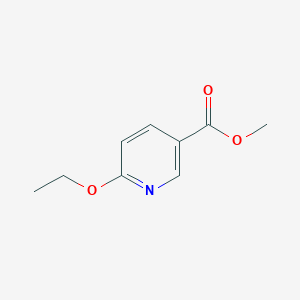
6-乙氧基烟酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-ethoxynicotinate is an organic compound with the molecular formula C9H11NO3. It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol and an ethoxy group is attached to the sixth position of the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
科学研究应用
Methyl 6-ethoxynicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Methyl 6-ethoxynicotinate is used in the production of various chemical products and as a reagent in organic synthesis.
作用机制
Target of Action
Methyl 6-ethoxynicotinate is a derivative of niacin, also known as vitamin B3 . The primary targets of niacin and its derivatives are the G protein-coupled receptors, specifically the niacin receptor 1 (NIACR1) and niacin receptor 2 (NIACR2). These receptors play a crucial role in mediating the anti-lipolytic and vasodilatory effects of niacin .
Mode of Action
Niacin and its derivatives are believed to exert their effects by binding to their target receptors, leading to the activation of various intracellular signaling pathways . For example, the binding of niacin to NIACR1 inhibits the breakdown of fats in adipose tissue, reducing the levels of circulating free fatty acids .
Biochemical Pathways
The biochemical pathways affected by Methyl 6-ethoxynicotinate are likely to be similar to those affected by niacin and other niacin derivatives. One of the key pathways is the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis . Activation of this pathway can lead to various downstream effects, including the inhibition of fatty acid synthesis and stimulation of fatty acid oxidation .
Pharmacokinetics
Niacin and its derivatives are generally well-absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Methyl 6-ethoxynicotinate are likely to be similar to those of niacin and other niacin derivatives. These effects can include the reduction of circulating free fatty acids, inhibition of fatty acid synthesis, stimulation of fatty acid oxidation, and improvement of lipid profiles . These effects can contribute to the overall health benefits of niacin and its derivatives, such as their potential role in managing dyslipidemia .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 6-ethoxynicotinate can be synthesized through the esterification of 6-ethoxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of methyl 6-ethoxynicotinate may involve continuous flow reactors to optimize the reaction conditions and yield. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity levels.
Types of Reactions:
Oxidation: Methyl 6-ethoxynicotinate can undergo oxidation reactions, where the ethoxy group may be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted nicotinates with various functional groups.
相似化合物的比较
Methyl nicotinate: A methyl ester of nicotinic acid, similar in structure but without the ethoxy group.
Ethyl nicotinate: An ethyl ester of nicotinic acid, differing by the ester group.
6-Methylnicotinate: A derivative with a methyl group at the sixth position instead of an ethoxy group.
Uniqueness: Methyl 6-ethoxynicotinate is unique due to the presence of both a methoxy and an ethoxy group, which may confer distinct chemical and biological properties compared to its analogs
属性
IUPAC Name |
methyl 6-ethoxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-8-5-4-7(6-10-8)9(11)12-2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMANZDRAMOQNCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
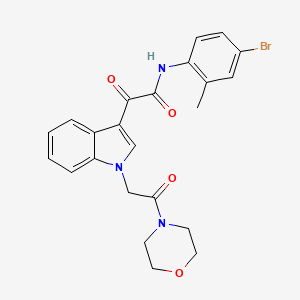

![11-methyl-13-oxo-12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile](/img/structure/B2495291.png)
![1-(7-Ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2495293.png)
![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2495294.png)
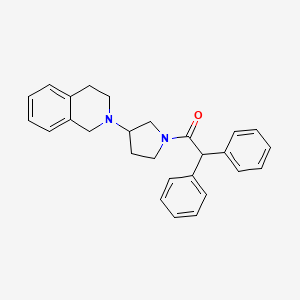
![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495300.png)
![2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2495301.png)
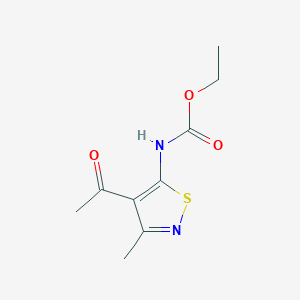
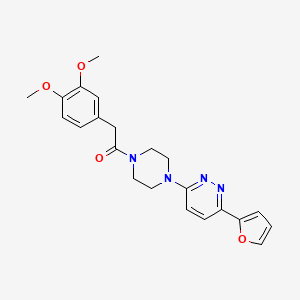

![5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2495305.png)
